molecular formula C7H6ClN3 B14865593 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine

5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B14865593
M. Wt: 167.59 g/mol
InChI Key: SIZCYUHDKYXBKE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloromethylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-C]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For example, the use of phosgene in the production process has been reported to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloromethyl group .

Scientific Research Applications

5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylpyridine
  • Trifluoromethylpyridines
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6ClN3/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2H2,(H,10,11)

InChI Key

SIZCYUHDKYXBKE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CN=C1CCl

Origin of Product

United States

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